![molecular formula C16H21N5O2S B2918508 N-{[1-(cyclopropanesulfonyl)piperidin-4-yl]methyl}pyrido[3,4-d]pyrimidin-4-amine CAS No. 2380064-18-4](/img/structure/B2918508.png)
N-{[1-(cyclopropanesulfonyl)piperidin-4-yl]methyl}pyrido[3,4-d]pyrimidin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{[1-(cyclopropanesulfonyl)piperidin-4-yl]methyl}pyrido[3,4-d]pyrimidin-4-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a cyclopropanesulfonyl group attached to a piperidine ring, which is further connected to a pyrido[3,4-d]pyrimidin-4-amine moiety. The intricate arrangement of these functional groups imparts distinct chemical and physical properties to the compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(cyclopropanesulfonyl)piperidin-4-yl]methyl}pyrido[3,4-d]pyrimidin-4-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Intermediate: The synthesis begins with the preparation of a piperidine intermediate. This can be achieved by reacting a suitable amine with a cyclopropanesulfonyl chloride under basic conditions to form the cyclopropanesulfonyl-piperidine derivative.
Coupling with Pyrido[3,4-d]pyrimidine: The piperidine intermediate is then coupled with a pyrido[3,4-d]pyrimidine derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Final Deprotection and Purification: The final step involves deprotection of any protecting groups used during the synthesis, followed by purification using techniques such as column chromatography or recrystallization.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This can include the use of continuous flow reactors, automated synthesis platforms, and scalable purification methods. Additionally, green chemistry principles may be applied to minimize the environmental impact of the synthesis.
化学反应分析
Types of Reactions
N-{[1-(cyclopropanesulfonyl)piperidin-4-yl]methyl}pyrido[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in the formation of various derivatives with modified functional groups.
科学研究应用
N-{[1-(cyclopropanesulfonyl)piperidin-4-yl]methyl}pyrido[3,4-d]pyrimidin-4-amine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, serving as a precursor for the development of new materials and catalysts.
Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors. Researchers investigate its effects on cellular processes and its potential as a therapeutic agent.
Medicine: The compound is explored for its potential medicinal properties, including its ability to modulate specific biological pathways. It may be investigated as a candidate for drug development in various therapeutic areas.
Industry: In industrial applications, the compound may be used in the development of specialty chemicals, agrochemicals, and other high-value products.
作用机制
The mechanism of action of N-{[1-(cyclopropanesulfonyl)piperidin-4-yl]methyl}pyrido[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes, receptors, or ion channels. The compound may bind to these targets and modulate their activity, leading to changes in cellular signaling pathways and physiological responses. The exact molecular targets and pathways involved depend on the specific context of its application, such as its use in biological or medicinal research.
相似化合物的比较
Similar Compounds
N-{[1-(cyclopropanesulfonyl)piperidin-4-yl]methyl}pyrido[3,4-d]pyrimidin-4-amine analogs: These compounds have similar structures but may differ in the substitution pattern or functional groups attached to the core structure.
Piperidine derivatives: Compounds containing the piperidine ring with various substituents.
Pyrido[3,4-d]pyrimidine derivatives: Compounds with the pyrido[3,4-d]pyrimidine core structure, modified with different functional groups.
Uniqueness
This compound stands out due to its unique combination of functional groups, which imparts distinct chemical and biological properties. Its cyclopropanesulfonyl group, in particular, contributes to its stability and reactivity, making it a valuable compound for various research applications.
属性
IUPAC Name |
N-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]pyrido[3,4-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O2S/c22-24(23,13-1-2-13)21-7-4-12(5-8-21)9-18-16-14-3-6-17-10-15(14)19-11-20-16/h3,6,10-13H,1-2,4-5,7-9H2,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUCRVMXHUQQZGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCC(CC2)CNC3=NC=NC4=C3C=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
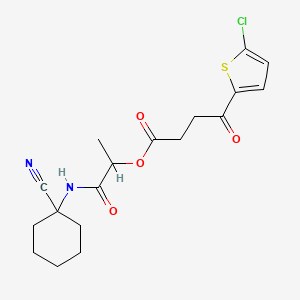
![N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide](/img/structure/B2918426.png)
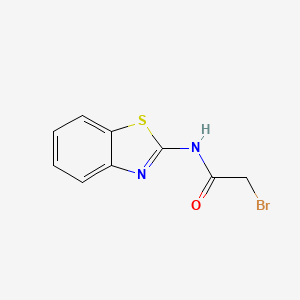
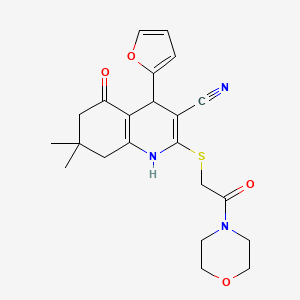
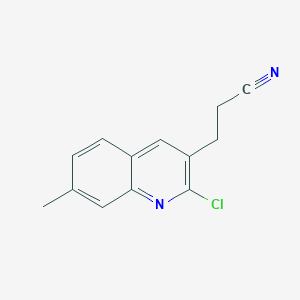
![2-Chloro-N-[(4-fluorophenyl)methyl]-N-(5-methylpyridin-3-yl)propanamide](/img/structure/B2918434.png)
![2-((1-ethyl-6-(4-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2918436.png)
![2-[(7-Hydroxy-6-methyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]-1-(3-nitrophenyl)ethanone](/img/structure/B2918438.png)
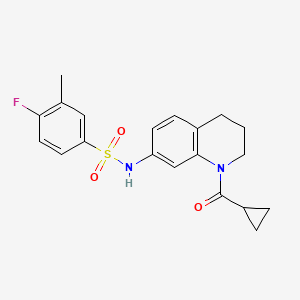
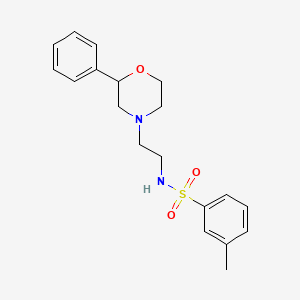
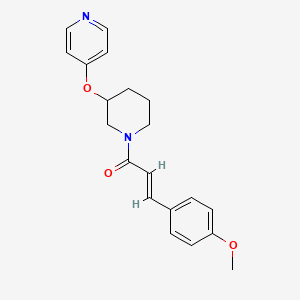
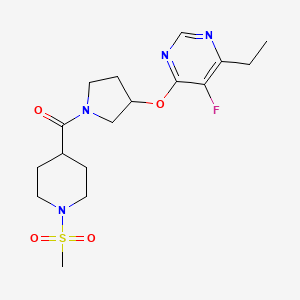
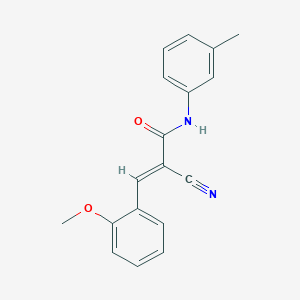
![N-[5-({[(2,4-DIMETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE](/img/structure/B2918448.png)
